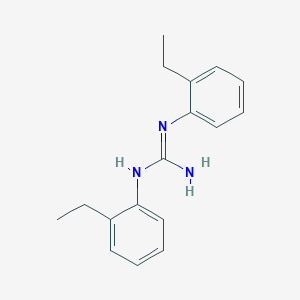

N,N''-Bis(2-ethylphenyl)guanidine

Description

Structure

3D Structure

Properties

CAS No. |

101577-96-2 |

|---|---|

Molecular Formula |

C17H21N3 |

Molecular Weight |

267.37 g/mol |

IUPAC Name |

1,2-bis(2-ethylphenyl)guanidine |

InChI |

InChI=1S/C17H21N3/c1-3-13-9-5-7-11-15(13)19-17(18)20-16-12-8-6-10-14(16)4-2/h5-12H,3-4H2,1-2H3,(H3,18,19,20) |

InChI Key |

AJNXCTFYCKDBPU-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=CC=C1NC(=NC2=CC=CC=C2CC)N |

Origin of Product |

United States |

Synthetic Methodologies for N,n Bis 2 Ethylphenyl Guanidine and Its Analogues

Established Synthetic Routes to Substituted Guanidines

The synthesis of N,N'-disubstituted guanidines, including aryl-substituted variants like N,N''-Bis(2-ethylphenyl)guanidine, has traditionally relied on several robust and well-documented chemical transformations. These methods often involve the construction of the guanidinyl core from precursors such as thioureas, isothioureas, or carbodiimides, or through the use of specialized guanidinylating agents.

Guanylation Reactions via Thiourea (B124793) and Isothiourea Intermediates

The conversion of thioureas into guanidines is a cornerstone of guanidine (B92328) synthesis. This transformation typically involves a desulfurization step, often promoted by a thiophilic agent, to generate a reactive carbodiimide (B86325) intermediate in situ. This intermediate is then trapped by an amine to furnish the desired guanidine. researchgate.netrsc.org

A common approach involves the reaction of a disubstituted thiourea with an amine in the presence of a coupling reagent. For instance, the use of mercury(II) chloride (HgCl₂) or other thiophilic metal salts facilitates the removal of sulfur. researchgate.netnih.gov An alternative, more environmentally conscious method employs cyanuric chloride (TCT) as an activating reagent for di-Boc-thiourea, avoiding the use of heavy metals without a significant loss of reactivity or yield. organic-chemistry.org

The general scheme for this process can be summarized as follows:

Activation of Thiourea : The thiourea is activated by a thiophile (e.g., HgCl₂, CuCl₂, TCT).

Formation of Carbodiimide : The activated complex eliminates sulfur to form a carbodiimide.

Nucleophilic Attack : An amine attacks the carbodiimide to form the guanidine product.

Isothiourea intermediates, particularly S-methylisothioureas, serve as valuable precursors for guanidines. These reagents are themselves synthesized from thiourea. For example, N,N'-diprotected-S-methylisothioureas can be prepared and subsequently reacted with primary or secondary amines to yield the corresponding protected guanidines. researchgate.netresearchgate.net The use of protected isothioureas like N,N′-bis(Boc)-S-methylisothiourea or N,N′-bis(Cbz)-S-methylisothiourea allows for controlled guanylation and the synthesis of complex molecules. nih.govresearchgate.netresearchgate.net Recent research has also demonstrated that iodine can effectively catalyze the guanylation of amines using N,N′-di-Boc-thiourea. rsc.org Furthermore, a photocatalytic method using Ru(bpy)₃Cl₂ under visible light has been developed for converting various thioureas to guanidines in a mixture of water and ethanol (B145695) at room temperature. organic-chemistry.org

A process specifically for N,N'-diarylguanidines involves reacting the corresponding N,N'-disubstituted thiourea with ammonia (B1221849) and oxygen in the presence of specific metal catalysts. google.com

Table 1: Comparison of Reagents for Guanylation via Thiourea

| Activating Reagent/Catalyst | Advantages | Disadvantages | Citations |

|---|---|---|---|

| Mercury(II) Chloride (HgCl₂) | High efficiency | Toxicity of mercury waste | researchgate.netnih.gov |

| Cyanuric Chloride (TCT) | Environmentally benign (avoids heavy metals) | May require specific reaction conditions | organic-chemistry.org |

| Iodine (I₂) | Catalytic, useful for deactivated anilines | Requires an oxidant (TBHP) to regenerate catalyst | rsc.org |

| Ru(bpy)₃Cl₂ (Photocatalyst) | Mild, ambient conditions, uses visible light | Less effective for alkyl thioureas | organic-chemistry.org |

Guanidinylation via Carbodiimides

The addition of amines to carbodiimides is a direct and fundamental method for synthesizing substituted guanidines. rsc.org Carbodiimides can be sourced commercially or generated in situ from precursors like thioureas. researchgate.net The reaction involves the nucleophilic attack of an amine on the central carbon atom of the carbodiimide. This method is versatile, allowing for the synthesis of N,N',N''-trisubstituted guanidines when a disubstituted carbodiimide reacts with a primary or secondary amine. organic-chemistry.org

The general reaction is as follows: R¹-N=C=N-R² + R³R⁴NH → R¹-NH-C(=NR²)-NR³R⁴

The reactivity of this process can be influenced by the substituents on both the carbodiimide and the amine. Electron-withdrawing groups on the carbodiimide can enhance its reactivity toward nucleophilic attack. Recently, the transformation of carbodiimides into guanidine derivatives has been shown to be facilitated by gallylenes. rsc.org

Reagent-Based Guanidinylation Strategies

To overcome challenges associated with substrate scope and reaction conditions, a variety of specialized guanidinylating reagents have been developed. These reagents offer a more controlled and often milder approach to introduce the guanidine moiety.

Key Guanidinylating Reagents:

N,N'-Di-Boc-N"-triflylguanidine : This is a highly effective and widely used crystalline solid reagent for the guanidinylation of primary and secondary amines, including unreactive aromatic amines. nih.govgoogle.com Its high reactivity allows reactions to proceed under mild conditions, often at room temperature. google.comacs.org

Di(imidazole-1-yl)methanimine : This reagent provides a convenient route to N,N′-disubstituted guanidines through the stepwise displacement of its imidazole (B134444) groups by amines. However, the nucleophilicity of the amines can affect the reaction sequence and yield. rsc.org

Pyrazole-based Reagents : Reagents such as 4-benzyl-3,5-dimethyl-1H-pyrazole-1-carboxamidine can be used for the one-step transformation of amines into unprotected guanidines. organic-chemistry.org

Solid-Phase Reagents : To simplify purification, solid support-linked guanidinylating reagents have been developed. These reagents allow for the synthesis of guanidines under mild conditions, with the product being cleaved from the resin in high purity. nih.gov

Copper-Catalyzed Cross-Coupling : A notable method for forming N,N'-diarylguanidines is the copper-catalyzed cross-coupling reaction of guanidine nitrate (B79036) with aryl iodides. This provides a direct route to symmetrically disubstituted aryl guanidines. nih.gov

Modified Ullmann Reaction : A modified Ullmann reaction using p-methoxybenzyl (PMB) guanidine as the guanidinylating agent can produce various aryl and heteroaryl guanidines in good yields. organic-chemistry.org

Table 2: Selected Guanidinylating Reagents and Their Applications

| Reagent | Target Guanidine Type | Key Features | Citations |

|---|---|---|---|

| N,N'-Di-Boc-N"-triflylguanidine | Mono-, Di-, and Trisubstituted | Highly reactive, crystalline solid, effective for unreactive amines | nih.govgoogle.comacs.org |

| Di(imidazole-1-yl)methanimine | N,N'-Disubstituted | Stepwise displacement of imidazole groups | rsc.org |

| Guanidine Nitrate / CuI | N,N'-Diaryl | Direct diarylation via cross-coupling with aryl iodides | nih.gov |

| Solid-Phase Triflyl Guanidine | N-Alkyl/Aryl, N,N-Dialkyl | Mild conditions, simplified purification | nih.gov |

Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, recent research has focused on developing more sustainable and efficient synthetic methods. These approaches aim to reduce reaction times, minimize waste, and utilize less hazardous materials.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly accelerating reaction rates and often improving yields. rsc.org This technique has been successfully applied to the synthesis of various guanidine derivatives. nycu.edu.tw

For example, the synthesis of N,N'-diaryl cyanoguanidines from their corresponding thioureas is achieved efficiently under microwave-assisted conditions. nih.gov The use of polar solvents under moderate temperatures facilitates these reactions. Microwave heating has also proven effective for the rapid synthesis of cyclic isothioureas and guanidines, often eliminating the need for protecting groups or activating agents. nih.gov The combination of microwave irradiation with soluble polymer-supported synthesis provides a highly efficient route to access functionalized guanidines, simplifying purification through precipitation. nycu.edu.tw This method has been shown to reduce reaction times from hours or days to mere minutes. nycu.edu.twmdpi.com

Aqueous Medium Reactions

Performing organic reactions in water is a primary goal of green chemistry, as it reduces the reliance on volatile and often toxic organic solvents. Several methods for guanidine synthesis have been adapted to aqueous or partially aqueous systems.

A notable example is the scandium(III) triflate-catalyzed guanylation of various amines with cyanamide, which proceeds under mild conditions in water. organic-chemistry.org Additionally, a photocatalytic method for converting thioureas to guanidines has been developed that uses a mixture of water and ethanol at room temperature under visible light, offering an environmentally friendly pathway. organic-chemistry.org The synthesis of N,N'-diarylguanidines from disubstituted thioureas can also be conducted in an aqueous solution, leading to the formation of ammonium (B1175870) sulfate (B86663) as a manageable byproduct. google.com The use of water as a solvent is also beneficial in microwave-assisted syntheses, where it can lead to pure products directly without extensive purification. mdpi.com

Synthesis of this compound Derivatives and Analogues

The synthesis of symmetrical N,N''-diarylguanidines can be achieved through several established methods. One common approach involves the reaction of two equivalents of an aromatic amine with a cyanogen (B1215507) halide. For instance, the synthesis of N,N''-di-(o-ethylphenyl)guanidine, an analogue of the title compound, has been successfully accomplished by reacting 2-ethylaniline (B167055) with cyanogen bromide in ethanol. pnas.org The reaction mixture is heated, and after cooling, the product is precipitated by the addition of a base like sodium hydroxide. pnas.org This method provides a direct route to symmetrically substituted diarylguanidines.

Another versatile method for the synthesis of symmetrical N,N''-diarylguanidines is the copper-catalyzed arylation of guanidine nitrate with aryl halides. nih.gov This approach has been shown to be effective with both aryl iodides and bromides, proceeding in good to excellent yields. nih.gov

Unsymmetrical N,N''-diarylguanidines can be prepared by reacting an arylcyanamide with an aniline (B41778) hydrochloride in a suitable solvent like toluene (B28343) or chlorobenzene (B131634) at reflux. acs.org The necessary arylcyanamides are typically synthesized from the corresponding anilines and cyanogen bromide. acs.org

The conversion of thioureas to guanidines is also a widely used synthetic strategy. This can be achieved by activating the thiourea, often with a desulfurizing agent like mercury(II) chloride in the presence of an amine. nih.govacs.org More modern, metal-free methods have also been developed, for example, using iodine and 4-dimethylaminopyridine (B28879) (DMAP) to facilitate the conversion of N,N'-diarylthioureas into the corresponding carbodiimides, which can then be reacted with an amine to form the guanidine. rsc.orgresearchgate.net

The electronic and steric properties of substituents on the aryl rings of N,N''-diarylguanidines significantly influence their chemical characteristics, such as basicity (pKa) and biological activity. Understanding and predicting these effects are crucial for the rational design of guanidine derivatives with specific properties.

One key parameter that is modulated by substituents is the basicity of the guanidine group. The pKa values of a series of phenyl-substituted 2-phenyl-1,1,3,3-tetramethylguanidines have been studied to quantify the influence of meta and para substituents. The Hammett equation, which relates reaction rates and equilibrium constants for reactions of meta- and para-substituted benzene (B151609) derivatives, has been applied to this system. The determined Hammett reaction constant (ρ) of 1.84 was found to be lower than that for anilines, indicating a reduced sensitivity of the guanidine basicity to the electronic effects of the substituents compared to anilines.

Structure-activity relationship (SAR) studies on N,N'-diarylguanidines have revealed that the nature and position of substituents are critical for their biological function. For example, in a series of N,N'-diarylguanidines acting as sodium channel blockers, it was found that flexible and moderately sized lipophilic groups, such as n-butyl and n-butoxy substituents, were preferred for enhanced biological activity over aryl or hydrophilic groups. acs.org A correlation between the in vitro and in vivo activity and the measured or calculated lipophilicity (log D7.4) of the compounds was also observed. acs.org

For other diarylguanidine derivatives acting as NMDA receptor antagonists, the position of the substituent was found to be important. An isopropyl group at the ortho position and an ethyl group at the meta position were identified as favorable for activity. nih.gov The introduction of unsymmetrical substitution, such as a naphthalene (B1677914) ring on one nitrogen and a substituted phenyl ring on the other, led to an increased affinity for the NMDA receptor ion channel site. nih.gov

Table 1: Synthetic Methods for N,N'-Diarylguanidines

| Method | Reagents | Product Type | Reference |

|---|---|---|---|

| Cyanogen Halide Method | Aromatic Amine, Cyanogen Bromide | Symmetrical | pnas.org |

| Copper-Catalyzed Arylation | Guanidine Nitrate, Aryl Halide, CuI, N-methylglycine | Symmetrical & Unsymmetrical | nih.gov |

| Arylcyanamide Method | Arylcyanamide, Aniline Hydrochloride | Unsymmetrical | acs.org |

| Thiourea Conversion (metal-mediated) | Thiourea, Amine, HgCl₂ | Symmetrical & Unsymmetrical | nih.govacs.org |

| Thiourea Conversion (metal-free) | N,N'-Diarylthiourea, DMAP, Iodine, Amine | Symmetrical & Unsymmetrical | rsc.orgresearchgate.net |

The introduction of chirality into guanidine-containing molecules has opened up new avenues in asymmetric catalysis and medicinal chemistry. Several strategies have been developed for the stereoselective synthesis of chiral guanidine derivatives.

One successful approach involves the use of a chiral backbone to create an asymmetric environment around the guanidine core. For instance, the introduction of an axially chiral binaphthyl backbone has been employed to design effective chiral guanidine catalysts. These catalysts have demonstrated high enantioselectivity in reactions such as the 1,4-addition of 1,3-dicarbonyl compounds to conjugated nitroalkenes. The bulkiness of the substituents at the 3,3'-positions of the binaphthyl ring was found to be crucial for achieving high catalytic activity and enantioselectivity.

Another strategy for the stereoselective synthesis of cyclic guanidines is the directed guanidinylation of alkenes. In this method, a guanidine unit is delivered as an intact fragment to an alkene, guided by a hydroxy or carboxy group. This approach generally proceeds with a high level of stereocontrol, and the directing group can be subsequently cleaved under mild conditions. This method provides a powerful tool for the synthesis of complex, stereochemically defined cyclic guanidines.

The development of chiral guanidine organocatalysts has been a significant area of research. These catalysts often function based on their strong basicity and their ability to act as hydrogen-bond donors. By incorporating chiral elements, these guanidines can facilitate a wide range of organic transformations with high efficiency and stereoselectivity.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-ethylaniline |

| Cyanogen bromide |

| Sodium hydroxide |

| Guanidine nitrate |

| N,N''-di-(o-ethylphenyl)guanidine |

| N,N''-di-(m-tolyl)guanidine |

| N,N''-di-(o-iodophenyl)guanidine |

| N,N''-di-(m-ethylphenyl)guanidine |

| N-acenaphth-5-yl-N'-(4-methoxynaphth-1-yl)guanidine |

| N,N'-diphenylguanidines |

| N-(1-naphthyl)-N'-(3-ethylphenyl)guanidine |

| 2-phenyl-1,1,3,3-tetramethylguanidines |

| Mercury(II) chloride |

| 4-dimethylaminopyridine (DMAP) |

| Iodine |

| N,N'-diarylthioureas |

| Carbodiimides |

| Aniline hydrochloride |

| Arylcyanamide |

| Copper(I) iodide |

| N-methylglycine |

| Aryl iodides |

| Aryl bromides |

| 1,3-dicarbonyl compounds |

| Conjugated nitroalkenes |

Structural Characterization and Elucidation of N,n Bis 2 Ethylphenyl Guanidine

Advanced Spectroscopic Techniques for Structural Analysis

Spectroscopic methods are instrumental in elucidating the molecular structure of N,N''-Bis(2-ethylphenyl)guanidine by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: In the proton NMR spectrum of a related compound, N,N'-Bis(2-methylphenyl)guanidine, characteristic signals corresponding to different proton environments are observed. mdpi.com While specific data for the 2-ethylphenyl derivative is not detailed in the provided results, analogous signals would be expected, with the ethyl group protons appearing as a triplet and a quartet. The aromatic protons would likely appear as a multiplet in the downfield region, and the N-H protons as a broad singlet. mdpi.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For guanidine (B92328) derivatives, the central guanidinyl carbon (C=N) typically resonates at a characteristic chemical shift. For instance, in tetramethylguanidine, this carbon appears around 169 ppm. researchgate.net In N,N'-disubstituted guanidines, this peak can be found in the range of 162-165 ppm. niser.ac.in The aromatic carbons and the carbons of the ethyl groups in this compound would also exhibit distinct signals in the spectrum. bhu.ac.inoregonstate.edu The chemical shifts are influenced by the electronic environment of each carbon atom. bhu.ac.inoregonstate.edu

2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish connectivity between protons and carbons, confirming the assignment of signals and providing a more detailed structural picture.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Guanidinyl Carbon (C=N) | ~160-170 |

| Aromatic Carbons | ~110-150 |

| CH₂ (Ethyl) | ~20-30 |

| CH₃ (Ethyl) | ~10-15 |

Note: This table presents predicted chemical shift ranges based on typical values for similar functional groups. Actual values may vary.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. nih.gov For this compound, the IR spectrum would be expected to show characteristic absorption bands. nih.gov

Key expected IR absorptions include:

N-H stretching: Broad bands in the region of 3200-3500 cm⁻¹, indicative of the amine groups. mdpi.com

C=N stretching: A strong absorption in the range of 1610-1660 cm⁻¹, characteristic of the guanidine group. mdpi.com

C-H stretching (aromatic and aliphatic): Signals typically appear around 3000-3100 cm⁻¹ for aromatic C-H and 2850-2960 cm⁻¹ for aliphatic C-H.

C=C stretching (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

Interactive Data Table: Characteristic IR Absorption Frequencies

| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) |

| N-H | Stretching | 3200-3500 (broad) |

| C=N (Guanidine) | Stretching | 1610-1660 |

| Aromatic C-H | Stretching | 3000-3100 |

| Aliphatic C-H | Stretching | 2850-2960 |

| Aromatic C=C | Stretching | 1450-1600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound are expected to exhibit absorption bands in the UV region due to π-π* transitions of the phenyl rings. The position and intensity of these absorptions can be influenced by the substitution pattern on the aromatic rings. For a related compound, N,N'-bis(2-methylphenyl)guanidine, a maximum absorption in chloroform (B151607) was observed at 252 nm. nih.gov

Mass Spectrometry (MS)

Mass spectrometry (MS) is a technique used to determine the molecular weight and elemental composition of a compound. rsc.org In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed, confirming its molecular weight. nist.gov Fragmentation patterns observed in the spectrum can provide additional structural information. For instance, the fragmentation of related guanidines often shows characteristic losses that can help in identifying the substituents. osti.gov High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula. mdpi.com

X-ray Crystallography for Solid-State Structure Determination

For this compound, a single-crystal X-ray diffraction analysis would reveal the specific tautomeric form present in the solid state, as guanidines can exist in different tautomeric forms depending on the substitution and intermolecular interactions. dntb.gov.uaresearchgate.net

Crystal Packing and Intermolecular Interactions

The way molecules are arranged in a crystal lattice, known as crystal packing, is determined by various intermolecular forces. rsc.orgresearchgate.net In the case of this compound, hydrogen bonding is expected to be a dominant intermolecular interaction. dntb.gov.ua The N-H groups of the guanidine core can act as hydrogen bond donors, while the nitrogen atoms can act as acceptors, leading to the formation of hydrogen-bonded networks that stabilize the crystal structure. dntb.gov.uaacs.org The study of these interactions is crucial for understanding the physical properties of the compound in the solid state.

Interactive Data Table: Summary of Structural Characterization Techniques

| Technique | Information Obtained |

| ¹H NMR | Proton environment and connectivity. |

| ¹³C NMR | Carbon skeleton and functional groups. |

| 2D NMR | Detailed proton-carbon and proton-proton correlations. |

| IR Spectroscopy | Presence of specific functional groups (N-H, C=N, etc.). |

| UV-Vis Spectroscopy | Electronic transitions, conjugation. |

| Mass Spectrometry | Molecular weight and fragmentation patterns. |

| X-ray Crystallography | Precise 3D structure, bond lengths, angles, and crystal packing. |

Tautomerism and Isomerism in the Solid State

Following a comprehensive search of scientific literature and chemical databases, no specific experimental data regarding the solid-state tautomerism and isomerism of this compound could be located. As a result, a detailed analysis and the creation of data tables for this specific compound is not possible at this time.

Research on closely related N,N'-diarylguanidines reveals that the solid-state structure is complex and can be influenced by several factors. mdpi.comresearchgate.netresearchgate.net Studies on analogous compounds, such as N,N'-bis(2-methylphenyl)guanidine, have utilized techniques like X-ray crystallography and solid-state Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate the preferred tautomeric and isomeric forms. iucr.orgresearchgate.net These studies indicate that the position of the double bond within the guanidine core and the geometric arrangement of the aryl substituents (cis/trans isomerism) are sensitive to the electronic nature of the substituents and the network of intermolecular hydrogen bonds within the crystal lattice. mdpi.comresearchgate.net

While these general principles are well-established for the broader class of diarylguanidines, the specific structural preferences of this compound remain uncharacterized in the available scientific literature. Future experimental studies, including single-crystal X-ray diffraction and solid-state NMR of this compound, would be necessary to provide the specific data required for a thorough discussion of its solid-state structure.

Coordination Chemistry of N,n Bis 2 Ethylphenyl Guanidine As a Ligand

Guanidines as N-Donor Ligands in Transition Metal Chemistry

Guanidines, characterized by their Y-shaped C(NR₂)₃ skeleton, are powerful N-donor ligands. nih.govfao.orgsemanticscholar.org Their strong basicity and the ability of the guanidinium (B1211019) cation to delocalize positive charge contribute to their robust coordination with metal ions. nih.govsemanticscholar.org While neutral guanidines can act as ligands, their monoanionic forms, guanidinates, are more common in transition metal chemistry. nih.govat.uamdpi.com The N,N'-chelating mode is the most prevalent coordination fashion for guanidinato ligands. nih.govmdpi.com

The versatility of guanidine (B92328) ligands stems from the ease with which their steric and electronic properties can be modified by altering the substituents on the nitrogen atoms. fao.orgsemanticscholar.org This tunability allows for precise control over the properties of the resulting metal complexes, influencing their catalytic activity and stability. fao.orgsemanticscholar.orgmdpi.com The introduction of bulky substituents, such as aryl groups, can provide steric protection to the metal center and, in some cases, lead to additional interactions between the metal and the aromatic rings of the ligand. nih.govmdpi.com

Design Principles for N,N''-Bis(2-ethylphenyl)guanidine-Based Ligands

The design of ligands based on this compound is guided by the desire to create specific coordination environments for metal centers. The two ethylphenyl groups provide significant steric bulk, which can influence the coordination number and geometry of the resulting metal complex. This steric hindrance can also prevent unwanted side reactions, thereby stabilizing the complex.

The electronic properties of the ligand are primarily dictated by the guanidine core. The nitrogen atoms of the guanidine are strong sigma-donors, which can stabilize metals in various oxidation states. The delocalization of charge within the guanidinate form of the ligand further enhances its donor capacity. By modifying the substituents on the phenyl rings or the third nitrogen atom, it is possible to fine-tune the electronic character of the ligand, thereby influencing the reactivity of the coordinated metal.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the guanidine, or its deprotonated form (guanidinate), with a suitable metal precursor. at.uaacs.org The choice of solvent and reaction conditions is crucial for obtaining the desired product in high yield and purity.

Complexation with Specific Transition Metals (e.g., Copper(II))

N,N''-disubstituted guanidines have been successfully used to form complexes with various transition metals, including copper(II). at.uaacs.org The reaction of this compound with a copper(II) salt, such as copper(II) acetate, can lead to the formation of a copper(II) guanidinate complex. researchgate.net These complexes often exhibit interesting structural and electronic properties.

The synthesis of such complexes typically involves reacting the guanidine ligand with the copper(II) salt in a suitable solvent. researchgate.net The resulting complexes can be isolated as crystalline solids and characterized by various spectroscopic methods and X-ray crystallography. researchgate.netresearchgate.net

| Compound Name | Metal Center | Ligand |

| Copper(II) bis(N,N''-bis(2-ethylphenyl)guanidinate) | Copper(II) | N,N''-Bis(2-ethylphenyl)guanidinate |

Coordination Modes and Geometries

This compound, in its deprotonated form, typically acts as a bidentate chelating ligand, coordinating to the metal center through two of its nitrogen atoms. nih.govmdpi.com This N,N'-chelation results in the formation of a stable four-membered ring.

| Complex Type | Coordination Mode | Typical Geometry |

| [M(N,N''-bis(2-ethylphenyl)guanidinate)₂] | Bidentate (N,N'-chelating) | Square Planar / Distorted Square Planar |

Influence of Ligand Modification on Complex Properties

The properties of metal complexes can be systematically altered by modifying the structure of the guanidine ligand. niser.ac.invulcanchem.com These modifications can be electronic or steric in nature.

Electronic and Steric Tuning of Metal Centers

The electronic properties of the metal center can be tuned by introducing electron-donating or electron-withdrawing substituents on the aryl rings of the this compound ligand. For instance, adding electron-donating groups would increase the electron density on the nitrogen atoms, making the ligand a stronger donor and potentially stabilizing higher oxidation states of the metal. Conversely, electron-withdrawing groups would decrease the donor strength of the ligand.

Steric tuning involves altering the size of the substituents on the guanidine ligand. niser.ac.in Increasing the steric bulk, for example by replacing the ethyl groups with larger alkyl groups, can create a more crowded coordination sphere around the metal center. This can lead to lower coordination numbers, enforce specific geometries, and protect the metal center from reacting with other molecules. The interplay between electronic and steric effects allows for the rational design of metal complexes with desired reactivity and stability. mdpi.com

| Modification | Effect on Ligand | Impact on Complex |

| Electron-donating groups on phenyl rings | Increased electron density on N atoms | Stronger metal-ligand bond, stabilization of higher oxidation states |

| Electron-withdrawing groups on phenyl rings | Decreased electron density on N atoms | Weaker metal-ligand bond, stabilization of lower oxidation states |

| Increased size of alkyl substituents | Increased steric hindrance | Lower coordination numbers, specific geometries, enhanced stability |

Redox Behavior of Guanidine-Metal Complexes

The redox properties of metal complexes containing guanidine-based ligands are a significant area of research, as they provide insights into the electronic structure and potential applications of these compounds in catalysis and materials science. The specific ligand, this compound, offers a unique steric and electronic environment that influences the redox behavior of the coordinated metal center. However, detailed research findings, including specific electrochemical data such as that obtained from cyclic voltammetry, for metal complexes of this compound are not extensively available in the current body of scientific literature.

General studies on analogous guanidine-containing metal complexes can offer a conceptual framework for understanding their potential redox behavior. For instance, research on cobalt complexes with different bis(guanidine) ligands has shown that the redox processes can be either metal-centered or ligand-centered, depending on the specific structure of the guanidine ligand and the co-ligands present. In some cases, oxidation or reduction can lead to changes in the coordination geometry of the metal ion.

Similarly, investigations into copper(I) and copper(II) complexes with various guanidine-quinoline ligands have demonstrated that the redox potentials of the Cu(I)/Cu(II) couple are sensitive to the electronic and steric properties of the substituents on the guanidine and quinoline (B57606) moieties. These studies often employ cyclic voltammetry to determine the formal reduction potentials and to assess the reversibility of the redox events.

While these examples from related systems are informative, the direct application of their specific redox data to complexes of this compound would be speculative. The electronic effects of the 2-ethylphenyl substituents and the specific chelation mode of this ligand would uniquely determine the electron density at the metal center and, consequently, its redox potentials.

To provide a detailed and scientifically accurate account of the redox behavior of this compound-metal complexes, further experimental research is required. Such studies would need to involve the synthesis of the specific complexes and their characterization using electrochemical techniques.

Catalytic Applications of N,n Bis 2 Ethylphenyl Guanidine

N,N''-Bis(2-ethylphenyl)guanidine as an Organocatalyst

Guanidines function as powerful organocatalysts capable of activating substrates through various modes, primarily leveraging their exceptional Brønsted basicity. thieme-connect.comresearchgate.net The guanidine (B92328) functional group, characterized by a central carbon atom bonded to three nitrogen atoms, possesses high basicity due to the effective resonance stabilization of its conjugate acid, the guanidinium (B1211019) cation. dcfinechemicals.comscripps.edu This inherent basicity allows guanidines to deprotonate a wide range of weakly acidic C-H, N-H, and O-H bonds, generating highly reactive nucleophilic intermediates. researchgate.net The applications of guanidines span numerous reaction types, including Michael additions, Henry (nitroaldol) reactions, epoxidations, and carboxylations. rsc.orgorganic-chemistry.orgnih.gov The presence of two bulky 2-ethylphenyl groups in this compound likely provides steric hindrance that can influence selectivity in catalytic transformations while maintaining the core basicity of the guanidine moiety.

The primary catalytic role of guanidines is that of a strong Brønsted base. thieme-connect.com In a typical catalytic cycle, the guanidine abstracts a proton from a pronucleophile to form an active nucleophile and a protonated guanidinium cation. researchgate.netresearchgate.net This ion pair is a key feature of many guanidine-catalyzed reactions. The guanidinium cation can then participate further in the reaction, often by stabilizing anionic intermediates or transition states through hydrogen bonding. rsc.orgtubitak.gov.tr

The strong basicity of guanidines makes them effective catalysts for reactions requiring the deprotonation of carbon acids. For instance, guanidine bases like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) are highly effective for generating sulfonium (B1226848) ylides from sulfonium salts in Corey-Chaykovsky reactions to produce epoxides in high yields. organic-chemistry.org Similarly, in aza-Henry reactions, a guanidine catalyst deprotonates nitromethane (B149229) to form a nitronate anion, which then adds to a ketimine. nih.gov The this compound, with its diaryl structure, is expected to be a strong base capable of facilitating such transformations. The steric bulk of the ortho-ethylphenyl groups could potentially enhance diastereoselectivity in certain reactions compared to less hindered guanidines.

Table 1: Examples of Guanidine-Catalyzed Reactions Driven by Brønsted Basicity

| Reaction Type | Pronucleophile | Electrophile | Guanidine Catalyst Example | Ref. |

|---|---|---|---|---|

| Aza-Henry Reaction | Nitromethane | Isatin-derived ketimine | Chiral Guanidine-amide | nih.gov |

| Corey-Chaykovsky Epoxidation | Sulfonium salt | Aldehyde | TBD, MTBD | organic-chemistry.org |

| Michael Addition | Diethyl malonate | trans-β-nitrostyrene | Guanidine-thiourea | nih.gov |

While best known as Brønsted bases, guanidines can also exhibit Lewis basicity and nucleophilic character. thieme-connect.comresearchgate.net In some mechanisms, the guanidine can act as a nucleophilic catalyst by directly attacking an electrophile. researchgate.net For example, in the ring-opening of cyclic carbonates, the reaction can proceed via a pathway where the guanidine nucleophilically attacks the carbonate, although a base-catalyzed mechanism (activating an amine nucleophile) is often competitive. scispace.com

More commonly, after acting as a Brønsted base, the resulting guanidinium cation functions as a Brønsted acid to activate electrophiles. This bifunctional activation, where the catalyst acts as both a base and, in its protonated form, a hydrogen-bond-donating acid, is a hallmark of guanidine catalysis. rsc.orgmdpi.com The guanidinium ion can form single or dual hydrogen bonds with the electrophile, lowering the energy of the transition state. researchgate.netmdpi.com For an electrophile with two basic functional groups, the guanidinium ion can bridge them, leading to an unconventional bifunctional Lewis-Brønsted acid activation mode. mdpi.com This dual activation is crucial for achieving high efficiency and stereoselectivity. The N,N''-diarylguanidine scaffold is well-suited for these interactions, with the N-H protons of its guanidinium form poised to act as effective hydrogen-bond donors.

The guanidine scaffold is a privileged structure in asymmetric organocatalysis. rsc.orgrsc.org By incorporating chirality into the guanidine framework, chemists have developed powerful catalysts for a wide range of enantioselective transformations. researchgate.netelsevierpure.com Chiral guanidines create a well-defined chiral environment around the active site, enabling the transfer of stereochemical information during the reaction. nih.gov This is typically achieved through the formation of a diastereomeric transition state, where the chiral guanidinium ion interacts with the substrate via hydrogen bonds and ion pairing. rsc.orgpublish.csiro.au

While this compound itself is achiral, its synthesis from 2-ethylaniline (B167055) provides a template for creating chiral derivatives. For example, introducing a chiral backbone linking the two nitrogen atoms or using a chiral amine in its synthesis could yield a C2-symmetric chiral guanidine. Such catalysts have been successfully employed in asymmetric Michael additions, Strecker reactions, and cycloadditions. rsc.orgpublish.csiro.aunih.gov The effectiveness of these catalysts relies on the rigid and predictable binding of substrates to the chiral guanidinium cation, which dictates the facial selectivity of the nucleophilic attack. publish.csiro.au

Mechanistic Investigations of Organocatalytic Reactions

Understanding the detailed mechanisms of guanidine-catalyzed reactions is crucial for catalyst design and optimization. These investigations often combine kinetic experiments with computational studies to map out reaction pathways and identify key intermediates and transition states. rsc.orgacs.org

Mechanistic studies have identified several key intermediates in guanidine-catalyzed reactions.

Guanidinium-Anion Pair: The most common intermediate is the ion pair formed after the guanidine deprotonates the substrate. The structure and interaction of this ion pair are often critical for the reaction's outcome. rsc.orgresearchgate.net

Carbamates: In reactions involving carbon dioxide, such as its fixation into organic molecules, a carbamate (B1207046) intermediate is often formed. Density functional theory (DFT) calculations on the reaction of 2-aminobenzonitrile (B23959) with CO2 catalyzed by guanidines like TMG and TBD show that the guanidine acts as a general base to promote the formation of a carbamate, which then undergoes intramolecular cyclization. rsc.org The guanidinium cation is proposed to stabilize this carbamate intermediate. rsc.org

Guanidine–CO2 Adducts: While often considered, direct adducts between guanidine and CO2 (acting as a Lewis base) are generally found to be less favorable than pathways where the guanidine acts as a Brønsted base to activate a substrate. rsc.orgrsc.org

Carbodiimide (B86325) Intermediates: Some guanidine reactions, particularly thermal metathesis, are proposed to proceed through a dissociative mechanism involving a carbodiimide intermediate. wwu.edu

Iminium ions and Breslow intermediates are more characteristic of N-heterocyclic carbene (NHC) catalysis and are not typically invoked in standard guanidine-catalyzed mechanisms, which operate primarily through base catalysis and hydrogen-bonding interactions.

Computational methods, particularly Density Functional Theory (DFT), have become indispensable for elucidating the mechanisms of guanidine-catalyzed reactions. rsc.orgnih.govmdpi.com These studies provide detailed energy profiles of reaction pathways, helping to identify rate-determining steps and the origins of selectivity. acs.org

For example, DFT studies on the TBD-catalyzed carboxylative cyclization of indoles confirmed that TBD acts as a Brønsted base to deprotonate the indole, rather than as a Lewis base to activate CO2. rsc.org In another study on the isomerization of 3-alkynoates to allenoates, calculations showed the reaction involves two hydrogen-transfer steps mediated by the guanidine catalyst, with the deprotonation of the substrate being the likely rate-determining step. nih.gov

Computational models of chiral guanidine-catalyzed reactions have been used to explain the origin of enantioselectivity. publish.csiro.aunih.gov These models show how non-covalent interactions, such as hydrogen bonds and steric repulsion, between the chiral guanidinium catalyst and the substrates in the transition state lead to a significant energy difference between the two competing pathways, resulting in the preferential formation of one enantiomer. rsc.orgnih.gov For a catalyst like this compound, computational studies could predict how the ortho-ethylphenyl groups influence the geometry of transition states and thus the stereochemical outcome of a reaction.

Table 2: Summary of Computational Findings in Guanidine Catalysis

| Reaction Studied | Catalyst Type | Computational Method | Key Finding | Ref. |

|---|---|---|---|---|

| Isomerization of 3-alkynoates | Chiral Bicyclic Guanidine | DFT | Enantioselectivity arises from N-H···O hydrogen bonding in the second hydrogen-transfer step. | nih.gov |

| Carboxylative Cyclization of Indoles | TBD (Guanidine) | DFT (M11) | TBD functions as a Brønsted base, not a CO2 activator; the mechanism is catalyst-dependent. | rsc.org |

| CO2 Fixation with 2-aminobenzonitrile | TMG, TBD (Guanidines) | DFT | The reaction proceeds via a general base mechanism forming a carbamate intermediate. | rsc.org |

| aza-Michael Addition | Bicyclic Guanidine | DFT | A bifunctional activation mode involving hydrogen bonds and C–H···O interactions is crucial for recognition and selectivity. | publish.csiro.au |

Role of Hydrogen Bonding in Catalytic Cycles

The hydrogen bonding capability of guanidines is a cornerstone of their catalytic function. researchgate.netencyclopedia.pubmdpi.com In molecules like this compound, the N-H protons can act as hydrogen-bond donors, activating substrates and stabilizing transition states. This interaction is crucial in various catalytic cycles. nih.govresearchgate.net

For instance, in the synthesis of cyclic carbonates from epoxides and CO2, aromatic guanidines featuring multiple N-H bonds can form hydrogen bonds with the oxygen atom of the epoxide. rsc.orgresearchgate.net This interaction facilitates the nucleophilic attack on the epoxide ring, a key step in the catalytic cycle. rsc.orgresearchgate.net The ability of the guanidinium cation, the protonated form of guanidine, to act as a bifunctional catalyst by forming multiple hydrogen bonds with substrates is a common mechanism in organocatalysis. researchgate.netnih.gov This dual activation, where the catalyst interacts with both the nucleophile and the electrophile, lowers the activation energy of the reaction. nih.gov

Furthermore, both intramolecular and intermolecular hydrogen bonds significantly influence the structural and conformational properties of guanidine derivatives, which in turn dictates their catalytic efficacy and stereoselectivity in asymmetric reactions. mdpi.comrsc.orgresearchgate.net Studies on N,N′-bis-aryl-N′′-acylguanidines have shown that the structural preference is strongly governed by intramolecular hydrogen bond effects. rsc.orgresearchgate.net

This compound in Metal-Catalyzed Reactions

Guanidine derivatives are widely employed as ligands in transition metal-catalyzed reactions. The guanidine framework is an excellent N-donor ligand due to the ability of the CN3 core to delocalize a positive charge, resulting in strongly basic and highly nucleophilic compounds with a strong capacity to coordinate to metal ions. rsc.orgsemanticscholar.org The specific substituents on the guanidine nitrogen atoms, such as the 2-ethylphenyl groups in this compound, modulate the steric and electronic properties of the resulting metal complexes, thereby fine-tuning their catalytic activity and selectivity. semanticscholar.org

Ligand Role in Homogeneous Catalysis

In homogeneous catalysis, guanidines and their anionic counterparts, guanidinates, are valued for their electronic flexibility and strong σ-donating ability. nih.govrsc.org This allows them to stabilize a wide variety of metal centers in various oxidation states. nih.gov As ligands, they can influence the reactivity of organometallic complexes, enhancing their capacity for nucleophilic attack or electron transfer processes. semanticscholar.org

Guanidine-type ligands have been successfully used to create highly active homogeneous catalysts for a range of organic transformations. semanticscholar.org The coordination of guanidine derivatives to metals like palladium, copper, zinc, and iron has produced catalysts for reactions including cross-coupling, polymerization, and hydroxylation. semanticscholar.orgresearchgate.netacs.orgnih.govnih.gov For example, palladium complexes with guanidine ligands have shown high efficiency in Suzuki cross-coupling reactions, even in aqueous media at room temperature. acs.org Similarly, copper-guanidine complexes have been developed for borylation reactions. researchgate.net The steric bulk provided by substituents like the ethylphenyl groups can create a specific coordination environment around the metal center, which is crucial for achieving high selectivity in catalytic reactions. nih.gov

Applications in Carbon-Carbon Coupling Reactions (e.g., Heck Reaction)

The Heck reaction, a palladium-catalyzed method for forming carbon-carbon bonds between unsaturated halides and alkenes, is a fundamental tool in organic synthesis. organic-chemistry.org The performance of the palladium catalyst is highly dependent on the supporting ligands. Guanidine derivatives have emerged as effective ligands in this context. organic-chemistry.orgbeilstein-journals.org

Guanidine-based systems can serve multiple roles in the Heck reaction, acting as strong bases, solvents, and ligands to stabilize the active palladium species. organic-chemistry.org For instance, Brønsted guanidine acid-base ionic liquids have been used as efficient and recyclable media for palladium-catalyzed Heck reactions, showing high activity for various aryl halides. organic-chemistry.org In some cases, palladium catalysts anchored on guanidine-terminated supports have been developed for phosphorus-free Heck reactions in environmentally benign solvents like water. beilstein-journals.org While direct application of this compound in the Heck reaction is not explicitly documented, its structural features suggest its potential as a ligand to form active palladium catalysts, similar to other N,N'-diaryl guanidines. nih.gov The synthesis of cyclic guanidines has been achieved via palladium-catalyzed carboamination reactions, which share mechanistic steps with the Heck reaction, such as oxidative addition and reductive elimination. nih.gov

Table 1: Representative Guanidine-Based Catalytic Systems in C-C Coupling Reactions

| Catalyst System | Reaction Type | Substrates | Solvent | Key Features | Ref |

|---|---|---|---|---|---|

| Pd(OAc)₂ / 1,1,3,3-tetramethyl-2-n-butylguanidine | Suzuki Coupling | Aryl halides, Arylboronic acids | Water | Room temperature, aerobic conditions, high TONs | acs.org |

| PdCl₂ / Guanidine-based Ionic Liquid | Heck Reaction | Aryl halides, Olefins | Ionic Liquid | Reusable catalyst system, high yields, rapid reaction | organic-chemistry.org |

| Copper-Guanidine Complex | Protoborylation | 1,3-Dienes | --- | Stereoconvergent synthesis of Z-allylic boronates | researchgate.net |

| Palladium-Guanidine Dendrimer | Heck & Sonogashira | Aryl halides, Olefins/Alkynes | Water | Heterogeneous, reusable nano-sized catalyst | beilstein-journals.org |

Catalysis in Polymerization Processes (e.g., Ring-Opening Polymerization)

Guanidines are effective as both organocatalysts and as ligands for metal-based catalysts in ring-opening polymerization (ROP), particularly for cyclic esters like lactide to produce biodegradable polymers such as polylactide (PLA). nih.govnih.govacs.orgbeilstein-journals.org

As organocatalysts, guanidines like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) can polymerize lactide and other cyclic esters in a controlled manner. acs.orgresearchgate.net The mechanism often involves the guanidine activating an initiator (like an alcohol) through hydrogen bonding, which then attacks the monomer. beilstein-journals.org

In metal-catalyzed ROP, guanidine derivatives serve as supporting ligands for metals such as zinc, iron, and titanium. nih.govnih.govnih.gov These guanidine-metal complexes have demonstrated high activity and robustness, even under industrially relevant conditions like high temperatures and with unpurified monomers. nih.govnih.gov For example, zinc complexes bearing N,O-functionalized guanidine ligands are among the fastest and most robust catalysts for the ROP of rac-lactide. nih.gov The steric and electronic properties of the guanidine ligand are critical for controlling the polymerization, influencing the rate, molecular weight, and stereochemistry of the resulting polymer. nih.govresearchgate.net

Table 2: Examples of Guanidine-Based Catalysts in Ring-Opening Polymerization of Lactide

| Catalyst | Monomer | Conditions | Polymer Properties | Key Features | Ref |

|---|---|---|---|---|---|

| TBD (Organocatalyst) | rac-Lactide | With Benzyl Alcohol | Controlled Mₙ, narrow PDI | Fast and controlled polymerization | acs.org |

| Zinc-Guanidine Complex [ZnCl₂(DMEGasme)] | rac-Lactide | 150 °C, solvent-free | High Mₙ (69,100), PDI=1.4 | High activity, robust against impurities | nih.gov |

| Titanium-Guanidine-Phenolate Complex | rac-Lactide | 130 °C, solvent-free | Heterotactic bias (Pr = 0.56–0.62) | Full conversion in < 6h | nih.gov |

| Iron-Guanidine Complex | rac-Lactide | High Temperature | High molar mass | Robust catalyst, potential Sn(Oct)₂ replacement | nih.gov |

Role in CO2 Chemical Fixation

The chemical fixation of carbon dioxide (CO2) is a critical area of research for converting a greenhouse gas into valuable chemicals. researchgate.net Guanidines, including aromatic derivatives, have proven to be highly effective catalysts for these transformations, particularly for the synthesis of cyclic carbonates from CO2 and epoxides. rsc.orgresearchgate.netbeilstein-journals.org

Guanidines can promote CO2 fixation through several mechanisms. They can act as organocatalysts, often in a binary system with a co-catalyst like a halide salt or a Lewis acid. rsc.orgmdpi.comresearchgate.net A proposed mechanism involves a dual activation role: the N-H groups of the guanidine activate the epoxide via hydrogen bonding, while the basic nitrogen atom interacts with and activates CO2. rsc.orgresearchgate.netrsc.org This synergistic action significantly lowers the energy barrier for the reaction, allowing it to proceed under mild conditions of temperature and pressure. rsc.orgresearchgate.net

In some systems, guanidine hydrochloride combined with a Lewis acid like ZnI₂ forms a highly efficient heterogeneous catalyst for the solvent-free synthesis of cyclic carbonates. mdpi.comresearchgate.net The guanidine component is thought to play a dual role in activating both the CO2 and the epoxide. mdpi.comresearchgate.net The structural features of aromatic guanidines, such as the presence of multiple N-H bonds for hydrogen bonding, are a substantial advantage for catalytic activity compared to other guanidine types. researchgate.net

Computational Chemistry and Theoretical Insights into N,n Bis 2 Ethylphenyl Guanidine

Density Functional Theory (DFT) Studies for Molecular Structure and Reactivity

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of many-body systems, such as molecules. It is instrumental in predicting molecular geometries, reaction energies, and other critical chemical properties.

Geometry optimization calculations are performed to find the minimum energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For a flexible molecule like N,N''-Bis(2-ethylphenyl)guanidine, this process also involves conformational analysis to identify various stable isomers (conformers) that exist due to rotation around single bonds.

Computational studies on related structures, such as ethylguanidine and other diarylguanidines, have identified several low-energy conformers, often described by the orientation around key torsional angles. conicet.gov.aracs.org For this compound, the key dihedral angles would define the orientation of the ethylphenyl groups relative to the guanidine (B92328) plane.

Table 1: Representative Calculated Geometrical Parameters for a Diarylguanidine System Note: This table presents typical values based on DFT calculations of related guanidine compounds. The exact values for this compound would require specific calculation.

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C=N (imine) | 1.28 - 1.31 | ||

| C-N (amine) | 1.37 - 1.40 | ||

| N-C-N | 118 - 122 | ||

| C-N-C (aryl) | 125 - 129 | ||

| Phenyl Ring Twist | 30 - 60 |

Guanidines can exist in different tautomeric forms, which are isomers that differ in the position of a proton and a double bond. For N,N''-disubstituted guanidines, several tautomers are possible, and their relative stability is dictated by the electronic properties of the substituents and potential intramolecular hydrogen bonding. researchgate.netdntb.gov.ua

DFT calculations are essential for determining the relative energies of these tautomers, thereby predicting their equilibrium populations. researchgate.net The ethyl groups on the phenyl rings in this compound are weakly electron-donating, which can influence the electron distribution within the guanidine core and affect the stability of different tautomeric forms. Studies on similar systems have shown that the tautomer where the imine double bond is directed toward the more electron-withdrawing group is often favored; however, with identical substituents as in this case, a complex equilibrium may exist. dntb.gov.uamdpi.com Intramolecular hydrogen bonds can also play a significant role in stabilizing certain tautomers. researchgate.net

Table 2: Hypothetical Relative Energies of Tautomers for this compound Note: This table illustrates the concept of tautomeric energy differences based on general findings for diarylguanidines. researchgate.netdntb.gov.ua Precise values require specific DFT calculations.

| Tautomer | Description | Relative Energy (kcal/mol) |

| Tautomer A | Symmetric imine location | 0.0 (Reference) |

| Tautomer B | Asymmetric imine location | 1.5 - 3.0 |

| Tautomer C | Alternative asymmetric location | 1.5 - 3.0 |

Theoretical vibrational frequency calculations using DFT are a valuable tool for interpreting and assigning experimental infrared (IR) and Raman spectra. After a geometry optimization, frequency calculations confirm that the structure is a true energy minimum (indicated by the absence of imaginary frequencies) and predict the frequencies of all vibrational modes. researchgate.net

For this compound, key vibrational modes would include N-H stretching, C=N stretching of the imine group, C-N stretching, and various vibrations associated with the aromatic rings and ethyl groups. mdpi.com Calculated harmonic frequencies are often systematically higher than experimental values due to the approximations inherent in the models and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental data. rsc.org

Table 3: Predicted Characteristic Vibrational Frequencies for this compound Note: These frequency ranges are based on typical values for substituted guanidines and related compounds found in the literature. mdpi.comajchem-a.com

| Vibrational Mode | Description | Predicted Frequency Range (cm⁻¹) |

| ν(N-H) | N-H bond stretching | 3300 - 3500 |

| ν(C-H) aromatic | Aromatic C-H bond stretching | 3000 - 3100 |

| ν(C-H) aliphatic | Ethyl group C-H bond stretching | 2850 - 2980 |

| ν(C=N) | Imine C=N bond stretching | 1610 - 1660 |

| ν(C=C) | Aromatic ring stretching | 1500 - 1600 |

| δ(N-H) | N-H bond bending | 1550 - 1580 |

Electronic Structure Analysis

Analysis of the electronic structure provides fundamental information about a molecule's reactivity, stability, and intermolecular interactions.

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO energy is related to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). ajchem-a.comresearchgate.net

The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical parameter that indicates the molecule's chemical stability and reactivity. nih.govdergipark.org.tr A smaller gap suggests that the molecule is more easily excited and more chemically reactive. For this compound, the HOMO is expected to be distributed over the electron-rich guanidine core and the π-systems of the phenyl rings. The LUMO would likely also be delocalized across the aromatic system. The presence of substituents can alter the energies of these orbitals. mdpi.com

Table 4: Representative FMO Energies for a Diarylguanidine System Note: The values are illustrative, based on DFT calculations for similar aromatic guanidine derivatives. nih.govdergipark.org.tr

| Parameter | Energy (eV) | Description |

| E_HOMO | -5.5 to -6.5 | Indicates electron-donating capability |

| E_LUMO | -0.5 to -1.5 | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 4.5 to 5.5 | Relates to chemical reactivity and stability |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is plotted onto the molecule's electron density surface and color-coded to show different potential values. MEP maps are invaluable for identifying sites susceptible to electrophilic and nucleophilic attack. dergipark.org.truni-muenchen.de

In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) correspond to electron-rich areas and are attractive to electrophiles. Regions of positive potential (colored blue) are electron-poor and represent sites for nucleophilic attack. ajchem-a.com For this compound, the MEP map would be expected to show a high negative potential around the nitrogen atoms of the guanidine group, particularly the doubly-bonded imine nitrogen, making them the primary sites for protonation and electrophilic attack. Conversely, the protons attached to the amine nitrogens (N-H) would appear as regions of high positive potential, indicating their role as hydrogen bond donors. dergipark.org.trresearchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the electronic structure of molecules, providing insights into chemical bonding, electron delocalization, and intramolecular interactions. uni-muenchen.de For guanidine derivatives, NBO analysis helps in understanding the distribution of electron density and the nature of the bonds within the guanidine core and its substituents. This analysis transforms the complex many-electron wavefunction of a molecule into localized one-center (lone pairs) and two-center (bonds) Lewis structures, making the electronic interactions more intuitive to a chemist. uni-muenchen.de

Key aspects revealed by NBO analysis of guanidine-containing compounds include:

Intramolecular Charge Transfer and Delocalization: NBO analysis quantifies the delocalization of electron density within the molecule. In guanidines, significant delocalization occurs across the CN₃ moiety, which is responsible for their strong basicity. dergipark.org.tr The analysis can reveal charge transfer interactions between donor (filled) and acceptor (unfilled) orbitals, which stabilize the molecule. acs.org

Hybridization: The analysis provides details on the hybridization of atomic orbitals involved in bonding. For instance, it can show how the hybridization of nitrogen and carbon atoms in the guanidine group deviates from ideal sp² or sp³ character due to electronic effects of the substituents. dergipark.org.tr

Intramolecular Hydrogen Bonding: NBO analysis is instrumental in identifying and characterizing intramolecular hydrogen bonds (IMHBs). researchgate.net For N,N''-disubstituted guanidines, the presence and strength of IMHBs can significantly influence their conformational preferences and reactivity. researchgate.net The analysis can quantify the stabilization energy associated with these interactions.

Steric and Electronic Effects: By examining the NBOs, researchers can understand how different substituents on the phenyl rings of this compound influence the electronic structure. The ethyl groups at the ortho positions introduce steric hindrance, which can affect the planarity of the molecule and, consequently, the extent of π-conjugation. researchgate.net

A hypothetical NBO analysis of this compound would likely reveal strong delocalization within the N-C-N fragment of the guanidine core. The lone pairs on the nitrogen atoms would exhibit significant donor-acceptor interactions with the antibonding orbitals of adjacent bonds. The ethylphenyl substituents would influence the electronic environment, and potential intramolecular hydrogen bonds between the N-H protons and the π-system of the phenyl rings or the nitrogen lone pairs could be identified and their energetic contributions calculated.

Table 1: Illustrative NBO Analysis Data for a Guanidine Derivative

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP(N1) | π(C2-N3) | 45.8 | π-delocalization |

| LP(N3) | π(C2-N1) | 38.2 | π-delocalization |

| σ(C-H) | σ(C-N) | 2.5 | Hyperconjugation |

| π(C=C) | σ(N-H) | 1.8 | Intramolecular H-bond |

Note: This table is illustrative and based on typical values for similar compounds. Actual values for this compound would require specific calculations. The stabilization energy E(2) represents the intensity of the interaction between the donor and acceptor orbitals. acs.org

Mechanistic Computational Studies in Catalysis

Computational studies have become an indispensable tool for elucidating the mechanisms of catalyzed reactions, including those involving guanidine-based catalysts. bris.ac.ukrsc.org For a compound like this compound, which has potential as an organocatalyst, computational methods can provide a detailed understanding of its role in a reaction at the molecular level. rsc.org

Exploration of Reaction Pathways and Transition States

Density Functional Theory (DFT) calculations are commonly employed to map the potential energy surface of a reaction. bris.ac.uk This involves identifying the structures of reactants, intermediates, transition states, and products. bris.ac.uk For a guanidine-catalyzed reaction, this would mean modeling the interaction of this compound with the substrates.

The process typically involves:

Locating Stationary Points: Geometries of all species along the reaction coordinate are optimized to find energy minima (reactants, intermediates, products) and first-order saddle points (transition states).

Frequency Calculations: These calculations confirm the nature of the stationary points. Minima have all real frequencies, while transition states have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. bris.ac.uk

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactant and product, confirming that the located transition state indeed connects the intended species.

These calculations allow for the determination of activation energies (the energy difference between the reactants and the transition state), which are crucial for understanding the reaction kinetics and predicting the most favorable reaction pathway. semanticscholar.org

Elucidation of Catalyst-Substrate Interactions

Understanding how the catalyst interacts with the substrate is fundamental to explaining its catalytic activity and selectivity. acs.org Computational methods can visualize and quantify these interactions. For this compound, key interactions would likely involve:

Hydrogen Bonding: The guanidine moiety can act as both a hydrogen bond donor (through the N-H groups) and acceptor (through the imino nitrogen). academie-sciences.fr Computational models can predict the geometry and strength of these hydrogen bonds with the substrate.

Electrostatic Interactions: The polarized nature of the guanidine group can lead to significant electrostatic interactions with polar substrates. acs.org

Dispersion Forces: These non-covalent interactions, though individually weak, can collectively play a significant role in the binding of the substrate to the catalyst, especially in sterically crowded environments. acs.org

By analyzing the structure of the catalyst-substrate complex, researchers can understand how the catalyst activates the substrate and orients it for the subsequent reaction.

Investigation of Steric and Electronic Effects on Reactivity

The substituents on the guanidine core play a critical role in modulating its reactivity and selectivity. acs.org Computational studies allow for a systematic investigation of these effects.

Electronic Effects: The ethylphenyl groups in this compound are weakly electron-donating. Computational models can quantify how this electronic perturbation affects the basicity of the guanidine and its ability to activate substrates compared to guanidines with electron-withdrawing or other electron-donating groups. semanticscholar.org

Steric Effects: The ortho-ethyl groups impose significant steric hindrance around the guanidine core. This steric bulk can influence the accessibility of the active site and can be a key factor in controlling stereoselectivity in asymmetric catalysis. mdpi.com Computational models can be used to create steric maps of the catalyst and to predict how changes in the size of the substituents will affect the outcome of the reaction.

Table 2: Hypothetical Calculated Energy Barriers for a Guanidine-Catalyzed Reaction

| Catalyst Substituent | Activation Energy (kcal/mol) | Key Interaction |

| -H | 22.5 | Hydrogen Bonding |

| -CH₃ | 21.8 | Hydrogen Bonding, weak inductive effect |

| -C₂H₅ (ortho) | 24.1 | Hydrogen Bonding, Steric Hindrance |

| -CF₃ | 26.3 | Hydrogen Bonding, strong inductive effect |

Note: This table is for illustrative purposes to show how computational studies can quantify the impact of different substituents on the energy barrier of a reaction.

Ab Initio and Hybrid Methods

While DFT is a workhorse in computational chemistry, other methods are also employed to gain deeper insights, particularly for validating results and studying systems where DFT might have limitations. semanticscholar.orgmdpi.com

Ab Initio Methods: These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (e.g., MP2), and Coupled Cluster (CC) theory, are derived directly from theoretical principles without the inclusion of experimental data. ijnc.ir They can provide highly accurate results, especially for smaller systems, and are often used as a benchmark to assess the performance of DFT functionals. For a molecule the size of this compound, high-level ab initio calculations on the full structure would be computationally very expensive. However, they can be applied to smaller model systems that capture the essential electronic features of the guanidine core.

Hybrid Methods (Hybrid DFT): These methods combine a portion of the exact exchange from Hartree-Fock theory with exchange and correlation functionals from DFT. mdpi.com Functionals like B3LYP and M06-2X are popular examples. academie-sciences.frmdpi.com They often provide a good balance between accuracy and computational cost, making them well-suited for studying the mechanisms of catalytic reactions involving molecules of moderate size, such as this compound. academie-sciences.fr The choice of the functional can be crucial and is often validated against experimental data or higher-level ab initio calculations. bris.ac.uk

The use of these advanced computational methods allows for a comprehensive and reliable theoretical investigation of the structure, properties, and reactivity of this compound, providing valuable insights that complement experimental studies.

Supramolecular Interactions of N,n Bis 2 Ethylphenyl Guanidine

Hydrogen Bonding Networks in Crystalline and Solution States

The guanidine (B92328) moiety is a powerful hydrogen bond donor, capable of forming multiple, directionally specific hydrogen bonds. This capacity is central to its role in both biological systems and synthetic supramolecular architectures. The presence of two N-H protons allows N,N''-Bis(2-ethylphenyl)guanidine to engage in a variety of hydrogen bonding motifs.

For this compound, the ortho-ethylphenyl substituents play a significant steric and electronic role. The ethyl groups can influence the orientation of the phenyl rings relative to the guanidine plane. While direct evidence is unavailable for the ethyl derivative, studies on the closely related N,N'-Bis(2-methylphenyl)guanidine (V in Figure 1 of the cited article) have been reported. mdpi.com In such ortho-substituted systems, an intramolecular N-H···N bond can occur between one of the guanidine N-H groups and the imine nitrogen, creating a pseudo-six-membered ring. This type of interaction is often termed a resonance-assisted hydrogen bond (RAHB), which can lead to bond lengths that are intermediate between single and double bonds. mdpi.com The stability of such a conformation is a balance between the favorable hydrogen bond and the steric strain imposed by the ortho substituents.

In solution, the presence and strength of intramolecular hydrogen bonds can be inferred using techniques like ¹H NMR spectroscopy, where the chemical shift of the N-H proton can indicate its involvement in hydrogen bonding. rsc.orgnih.gov A downfield shift is typically observed for protons engaged in hydrogen bonding. The dynamic nature of molecules in solution means that intramolecular hydrogen bonds may exist in equilibrium with other conformers.

| Interaction Type | Description | Potential Impact on this compound |

| N-H···N (imine) | Hydrogen bond between a proton on a substituted nitrogen and the unsubstituted imine nitrogen. | Stabilizes a specific planar conformation, influencing the molecule's overall shape and electronic distribution. |

| N-H···π | Weaker interaction between an N-H proton and the π-electron cloud of one of the ethylphenyl rings. | Could contribute to the conformational preference, although likely less significant than N-H···N bonds. |

In the solid state, intermolecular hydrogen bonds are the primary drivers of crystal packing and the formation of extended supramolecular networks. nih.gov The ability of the guanidine core to act as both a hydrogen bond donor and acceptor facilitates the self-assembly of this compound molecules into well-defined architectures.

Crystal structure analyses of various N,N'-disubstituted guanidines reveal common hydrogen-bonding patterns. mdpi.com Molecules often form dimeric structures or infinite chains through N-H···N interactions. mdpi.comresearchgate.net For instance, one molecule can donate a hydrogen bond from an N-H group to the imine nitrogen of a neighboring molecule, which in turn can donate a hydrogen bond to another molecule, leading to a catemeric chain. mdpi.com

The specific arrangement is highly dependent on the nature and position of the substituents on the phenyl rings. The ortho-ethyl groups in this compound would sterically hinder some packing arrangements, potentially favoring less compact, more open network structures compared to unsubstituted or para-substituted analogues. Studies on N,N'-bridged guanidinium (B1211019) salts have shown the existence of privileged, recurring supramolecular motifs like linear chains, zig-zag chains, and double chains, formed through charge-assisted self-assembly. researchgate.net Although this compound is neutral, similar principles of directional hydrogen bonding dictate its self-assembly in the solid state.

In solution, particularly in non-polar solvents, self-assembly can also occur, leading to the formation of dimers or small oligomers. The extent of this aggregation depends on the solvent, concentration, and temperature. nih.gov

| Supramolecular Motif | Description | Governing Interaction |

| Dimer | Two molecules linked by a pair of hydrogen bonds. | N-H···N |

| Chain | Molecules linked in a one-dimensional array. | N-H···N |

| Sheet/Layer | Chains or dimers interacting in a two-dimensional plane. | Weaker interactions like C-H···π or van der Waals forces. |

Cation-π Interactions and Aromatic Stacking

Upon protonation, the guanidine group becomes a planar, resonance-stabilized guanidinium cation. This cation is an excellent candidate for engaging in cation-π interactions, a strong non-covalent force between a cation and the electron-rich face of an aromatic ring. nih.govproteopedia.org This interaction is a key feature in protein structure and molecular recognition. nih.gov

In the protonated form of this compound, the delocalized positive charge of the guanidinium core can interact favorably with the π-electron clouds of the ethylphenyl rings of a neighboring molecule or another aromatic guest. Theoretical studies on complexes between the guanidinium cation and simple aromatic systems like benzene (B151609) have shown that these interactions are significant. mdpi.comresearchgate.net The geometry of the interaction is typically one where the planar guanidinium cation is situated parallel to and directly above the center of the aromatic ring. researchgate.net

| Interaction | Participating Groups | Significance |

| Cation-π | Guanidinium Cation and Phenyl Ring | Strong, directional interaction crucial for molecular recognition and assembly of the protonated form. |

| π-π Stacking | Two Phenyl Rings | Contributes to the packing efficiency and stability of the crystal lattice and solution aggregates. |

| C-H···π | Ethyl group C-H and Phenyl Ring | Weaker interactions that help to fine-tune the three-dimensional structure. |

Role in Host-Guest Chemistry (General Guanidine Context)

The guanidinium group is a cornerstone functional group in the field of host-guest chemistry, primarily due to its ability to bind strongly and specifically to anionic guests, particularly oxoanions like carboxylates and phosphates. tum.denih.gov This recognition capability is famously utilized in nature, where the arginine side chain plays a critical role in protein-ligand binding. tum.de

Artificial receptors incorporating the guanidinium moiety are designed to mimic these biological recognition processes. The key to this interaction is the formation of multiple, charge-assisted hydrogen bonds between the N-H donors of the planar guanidinium cation and the oxygen atoms of the anionic guest. nih.govnih.gov The planarity and delocalized charge of the guanidinium ion make it a pre-organized binding site for complementary anions.

| Guest Type | Binding Motif | Relevance |

| Carboxylates (R-COO⁻) | Bidentate, charge-assisted hydrogen bonds | Mimics biological recognition of amino acid C-termini. |

| Phosphates (R-OPO₃²⁻) | Multiple charge-assisted hydrogen bonds | Important for binding phosphorylated molecules and nucleic acids. |

| Other Oxoanions (e.g., SO₄²⁻) | Similar hydrogen bonding patterns | Demonstrates the versatility of the guanidinium group as an anion receptor. |

Future Research Directions and Potential Innovations

Development of Novel N,N''-Bis(2-ethylphenyl)guanidine-Based Catalysts